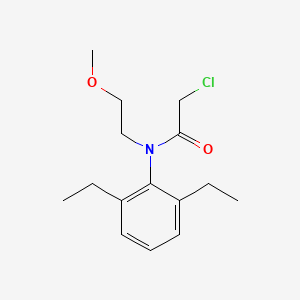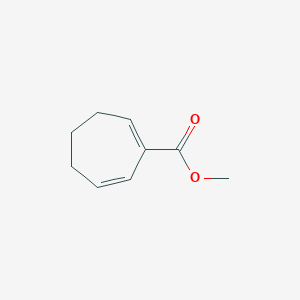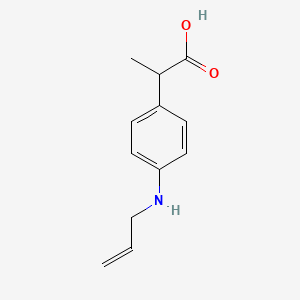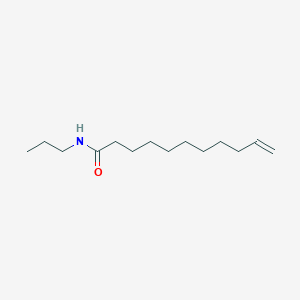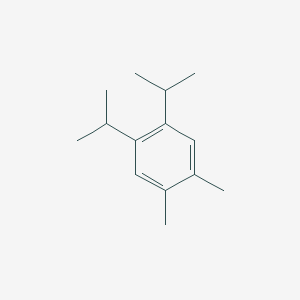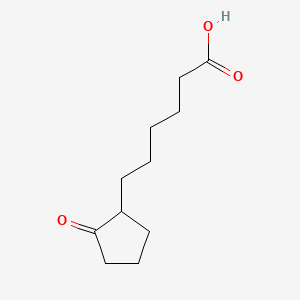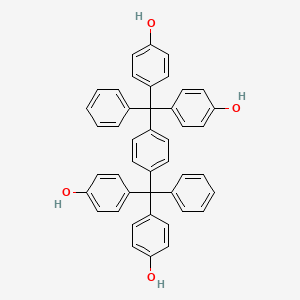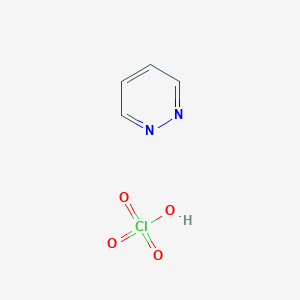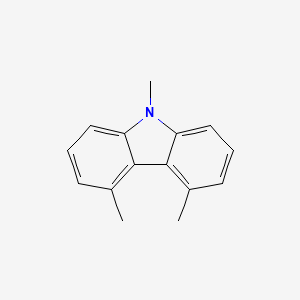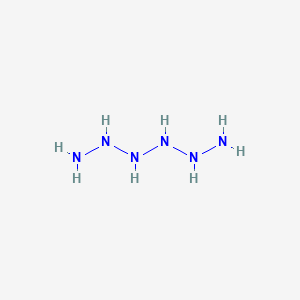
5,9,13-Trimethyl-2-(propan-2-yl)cyclotetradecan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,9,13-Trimethyl-2-(propan-2-yl)cyclotetradecan-1-one is a chemical compound known for its unique structure and properties It belongs to a class of organic compounds characterized by a cyclotetradecane ring with various substituents, including methyl and isopropyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,9,13-Trimethyl-2-(propan-2-yl)cyclotetradecan-1-one typically involves multiple steps, starting from simpler organic molecules. Common synthetic routes include:
Aldol Condensation: This reaction involves the condensation of aldehydes or ketones with a base catalyst to form β-hydroxy ketones, which can be further dehydrated to form α,β-unsaturated ketones.
Cyclization Reactions: The formation of the cyclotetradecane ring can be achieved through intramolecular cyclization reactions, often using strong acids or bases as catalysts.
Substitution Reactions: Introduction of methyl and isopropyl groups can be accomplished through nucleophilic substitution reactions, where appropriate alkyl halides are used as reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. Key steps include:
Catalytic Hydrogenation: This step is used to reduce unsaturated intermediates to saturated compounds.
Purification: Techniques such as distillation, crystallization, and chromatography are employed to purify the final product.
化学反応の分析
Types of Reactions
5,9,13-Trimethyl-2-(propan-2-yl)cyclotetradecan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Strong acids or bases for cyclization, metal catalysts for hydrogenation.
Major Products Formed
Alcohols: Formed through reduction of the ketone group.
Carboxylic Acids: Formed through oxidation of the compound.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
科学的研究の応用
5,9,13-Trimethyl-2-(propan-2-yl)cyclotetradecan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5,9,13-Trimethyl-2-(propan-2-yl)cyclotetradecan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor function and signaling pathways.
Altering Cellular Processes: Affecting cellular metabolism, proliferation, or apoptosis.
類似化合物との比較
Similar Compounds
5,9,13-Trimethyl-2-(propan-2-yl)cyclotetradeca-2,4,8,12-tetraen-1-ol: A related compound with a similar structure but different functional groups.
N,2,3-trimethyl-2-(propan-2-yl)butanamide: Another compound with similar substituents but a different core structure.
Uniqueness
5,9,13-Trimethyl-2-(propan-2-yl)cyclotetradecan-1-one is unique due to its specific arrangement of methyl and isopropyl groups on the cyclotetradecane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications and research purposes.
特性
CAS番号 |
41436-99-1 |
|---|---|
分子式 |
C20H38O |
分子量 |
294.5 g/mol |
IUPAC名 |
5,9,13-trimethyl-2-propan-2-ylcyclotetradecan-1-one |
InChI |
InChI=1S/C20H38O/c1-15(2)19-13-12-17(4)10-6-8-16(3)9-7-11-18(5)14-20(19)21/h15-19H,6-14H2,1-5H3 |
InChIキー |
FKDHEQAQZBXRJQ-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC(CCC(C(=O)CC(CCC1)C)C(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



